molecular formula C10H12O2 B092280 4-Isopropoxybenzaldehyde CAS No. 18962-05-5

4-Isopropoxybenzaldehyde

Cat. No.: B092280
CAS No.: 18962-05-5
M. Wt: 164.20 g/mol
InChI Key: WDANSDASCKBVKH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ALDH1A3-IN-3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are detailed in various research articles and patents. Industrial production methods for ALDH1A3-IN-3 are not widely documented, but they typically involve large-scale synthesis techniques that ensure high yield and purity.

Chemical Reactions Analysis

ALDH1A3-IN-3 undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ALDH1A3-IN-3 can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Comparison with Similar Compounds

Properties

IUPAC Name

4-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDANSDASCKBVKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50290510
Record name 4-Isopropoxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18962-05-5
Record name 4-Isopropoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18962-05-5
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Record name 4-Isopropoxybenzaldehyde
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Record name 18962-05-5
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Record name 4-Isopropoxybenzaldehyde
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Synthesis routes and methods I

Procedure details

A solution of 30 g of 4-hydroxybenzaldehyde and 46 g of isopropyl bromide in 300 ml of N,N-dimethylformamide is treated with 104 g of finely powdered potassium carbonate and the mixture is stirred at 58° C. overnight. The suspension is suction filtered and the filtrate is concentrated in a vacuum. A solution of the residue in 100 ml of diethyl ether is washed twice with 100 ml of water each time, dried over sodium sulphate and concentrated. Chromatography of the crude product on silica gel with hexane/ethyl acetate (vol. 9:1) gives 40g of 4-(isopropyloxy)benzaldehyde.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2 g (16.38 mmol) of 4-hydroxybenzaldehyde in 100 mL of DMF, 2.72 g (19.69 mmol) of K2CO3, 2.74 g (16.52 mmol) of KI and 3.94 mL (39.38 mmol) of 2-iodopropane was added under argon. The mixture was stirred at 80° C. overnight, concentrated and the residue obtained was partitioned between CHCl3 and H2O. The phases were separated, the aqueous phase was extracted with CHCl3 and the combined organic phases were dried over MgSO4 and concentrated. The crude product obtained was purified by chromatography on silica gel using EtOAc/hexane mixtures of increasing polarity as eluent, to give 2.08 g of the title compound of the example as an oil (77% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
3.94 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
77%

Synthesis routes and methods III

Procedure details

To a solution of 4-hydoxybenzaldehyde (4.0 g, 32.8 mmol) in dry DMF (100 mL) was added 2-bromopropane (6.0 g, 49.2 mmol) and potassium carbonate (6.8 g, 49.2 mmol). The resulting reaction was heated to 100° C. and stirred for 3 hours. The reaction was quenched by adding excess water and partitioned between ethyl acetate and brine. The organic layer was washed with brine, dried (Na2SO4), filtered, and concentrated under vacuum. Purification on silica gel with 15% ether/hexane afforded the title compound (5.0 g, 93%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
93%

Synthesis routes and methods IV

Procedure details

A mixture of 4-hydroxybenzaldehyde (20 g), anhydrous potassium carbonate (25 g), potassium iodide (0.5 g) and 2-iodopropane (27 g) in 2-butanone (300 ml) was heated overnight, under reflux, with stirring, cooled, filtered and evaporated to dryness. The residue was dissolved in diethyl ether, washed with aqueous sodium hydroxide and brine, dried (magnesium sulphate), filtered and evaporated to dryness. Distillation of the residue gave the title compound, bp 108°-112°/3 mm as an oil.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Isopropoxybenzaldehyde
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Customer
Q & A

Q1: Can 4-Isopropoxybenzaldehyde be used as a starting material to synthesize more complex molecules?

A1: Yes, this compound can be used as a building block in organic synthesis. For instance, it reacts with ethyl cyanoacetate to yield ethyl 2-cyano-3-(4-isopropoxyphenyl)acrylate. [] This acrylate derivative can then be further reacted with 2-methoxyphenylmagnesium bromide to produce ethyl 2-cyano-3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionate. [] This synthetic route highlights the versatility of this compound in constructing molecules with potentially interesting biological activities.

Q2: How do certain fungi interact with 4-alkoxybenzoic acids, and what is the significance of these interactions?

A2: Research indicates that the lignin-decomposing fungus Polyporus dichrous can modify the structure of 4-alkoxybenzoic acids, including derivatives like 3-ethoxy-4-isopropoxybenzoic acid. [, ] This fungus exhibits several metabolic pathways, including:

  • 4-Dealkylation: Removing the alkyl group at the 4-position of the benzene ring (e.g., converting 3-ethoxy-4-isopropoxybenzoic acid to 3-ethoxy-4-hydroxybenzoic acid). [, ]
  • Hydroxylation: Introducing a hydroxyl group onto the 4-alkoxy group (e.g., oxidizing 3-ethoxy-4-isopropoxybenzoic acid to 2-[4-carboxy-2-ethoxyphenoxy]-propane-1-ol). [, ]
  • Carboxyl Reduction: Converting the carboxylic acid group to an aldehyde or alcohol (e.g., reducing 3-ethoxy-4-isopropoxybenzoic acid to 3-ethoxy-4-isopropoxybenzaldehyde or 3-ethoxy-4-isopropoxybenzyl alcohol). [, ]

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